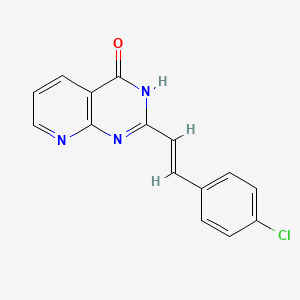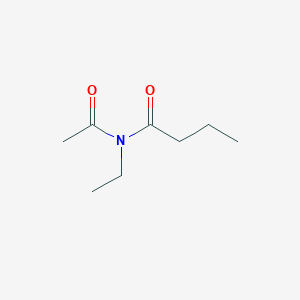
N-Acetyl-N-ethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-N-ethylbutanamide is an organic compound belonging to the amide family. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is a substituted amide, where the nitrogen atom is bonded to an acetyl group (CH3CO-) and an ethyl group (C2H5-). Amides are known for their stability and are commonly found in various biological molecules, including proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetyl-N-ethylbutanamide can be synthesized through several methods:
From Carboxylic Acids and Amines: One common method involves the reaction of butanoic acid with N-ethylamine in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
From Acid Chlorides: Another method involves the reaction of butanoyl chloride with N-ethylamine.
From Nitriles: Hydrolysis of nitriles under acidic or basic conditions can also yield amides.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the above methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Continuous flow reactors and automated systems are commonly used to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-N-ethylbutanamide can undergo various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield butanoic acid and N-ethylamine.
Common Reagents and Conditions
Hydrolysis: Sulfuric acid or sodium hydroxide, typically at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Butanoic acid and N-ethylamine.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Applications De Recherche Scientifique
N-Acetyl-N-ethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in the formation of peptide bonds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Acetyl-N-ethylbutanamide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by forming stable complexes with them, thereby affecting their activity.
Signal Transduction: It can modulate signal transduction pathways by interacting with specific receptors or proteins.
Gene Expression: The compound may influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes.
Comparaison Avec Des Composés Similaires
N-Acetyl-N-ethylbutanamide can be compared with other similar compounds, such as:
N-Acetyl-N-methylbutanamide: Similar structure but with a methyl group instead of an ethyl group.
N-Acetyl-N-propylbutanamide: Contains a propyl group instead of an ethyl group, leading to variations in reactivity and solubility.
N-Acetyl-N-isopropylbutanamide: The isopropyl group introduces steric hindrance, affecting the compound’s reactivity and interactions with other molecules.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.
Propriétés
Numéro CAS |
110790-36-8 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
N-acetyl-N-ethylbutanamide |
InChI |
InChI=1S/C8H15NO2/c1-4-6-8(11)9(5-2)7(3)10/h4-6H2,1-3H3 |
Clé InChI |
CERMBXKXXGLDMC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N(CC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


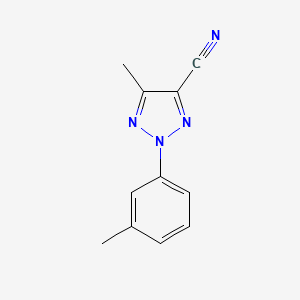
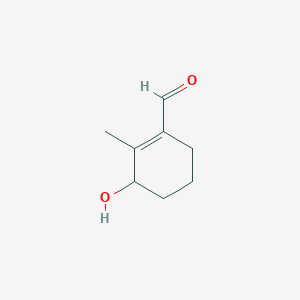
![Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo-](/img/structure/B14321668.png)
![N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide](/img/structure/B14321669.png)
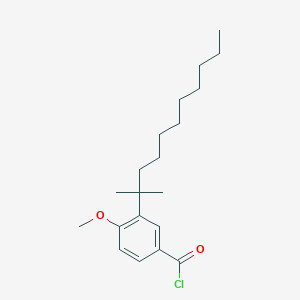
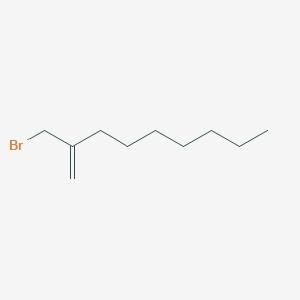
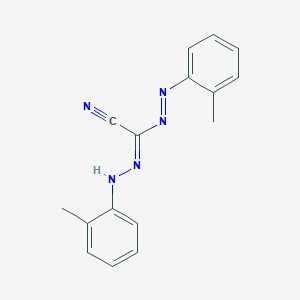
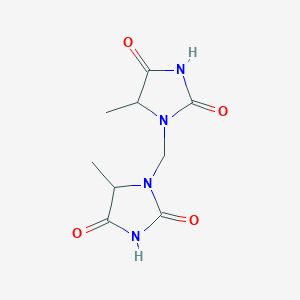
![Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate](/img/structure/B14321688.png)
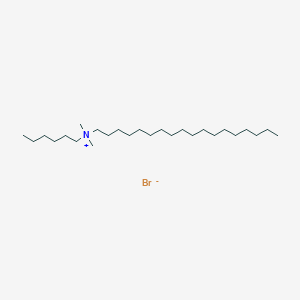

![3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole](/img/structure/B14321700.png)
